molecular formula C10H6F2N4O2S B12924321 2,6-Difluoro-N-[(1,3,4-thiadiazol-2-yl)carbamoyl]benzamide CAS No. 585570-24-7

2,6-Difluoro-N-[(1,3,4-thiadiazol-2-yl)carbamoyl]benzamide

Cat. No.: B12924321
CAS No.: 585570-24-7
M. Wt: 284.24 g/mol
InChI Key: JCLQDWVAFWLIQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1,3,4-Thiadiazol-2-yl)carbamoyl)-2,6-difluorobenzamide is a chemical compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1,3,4-Thiadiazol-2-yl)carbamoyl)-2,6-difluorobenzamide typically involves the reaction of 2,6-difluorobenzoyl chloride with 1,3,4-thiadiazol-2-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may be optimized to reduce waste and improve the overall sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

N-((1,3,4-Thiadiazol-2-yl)carbamoyl)-2,6-difluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of N-((1,3,4-Thiadiazol-2-yl)carbamoyl)-2,6-difluorobenzamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as histone deacetylase (HDAC) and tyrosine kinases, which play crucial roles in cell cycle regulation and apoptosis. By inhibiting these enzymes, the compound can induce cell cycle arrest and promote apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3,4-Thiadiazol-2-yl)pyridine-3-carboxamide
  • N-(5-Phenyl-1,3,4-thiadiazol-2-yl)acetamide
  • N-(4-Nitrophenyl)acetohydrazonoyl bromide derivatives

Uniqueness

N-((1,3,4-Thiadiazol-2-yl)carbamoyl)-2,6-difluorobenzamide is unique due to the presence of both the thiadiazole ring and the difluorobenzamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to inhibit multiple molecular targets also sets it apart from other similar compounds .

Biological Activity

2,6-Difluoro-N-[(1,3,4-thiadiazol-2-yl)carbamoyl]benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article explores its synthesis, biological evaluations, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzamide core substituted with difluoro groups and a thiadiazole moiety , which contributes to its biological activity. The molecular formula is C18H13F2N3O2SC_{18}H_{13}F_2N_3O_2S with a molecular weight of 385.37 g/mol. Its structural characteristics are crucial for its interaction with biological targets.

PropertyValue
Molecular FormulaC₁₈H₁₃F₂N₃O₂S
Molecular Weight385.37 g/mol
CAS Number920433-15-4

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include:

  • Formation of the Thiadiazole Ring: This can be achieved through condensation reactions involving thioketones and hydrazine derivatives.
  • Fluorination: Introduction of difluoro groups via electrophilic fluorination.
  • Amidation: Coupling the thiadiazole derivative with the benzamide core through amide bond formation.

Anticancer Properties

Recent studies have demonstrated that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines:

  • Antiproliferative Activity: Compounds containing the thiadiazole moiety have shown promising results against human epithelial cell lines such as MCF-7 (breast), HCT-116 (colon), and PC-3 (prostate) using MTT assays. For instance, certain derivatives displayed IC50 values in the low micromolar range against these cell lines .

The mechanism by which this compound exerts its effects appears to involve:

  • Inhibition of Kinase Activity: Similar compounds have been identified as inhibitors of the vascular endothelial growth factor receptor (VEGFR-2), which is crucial for tumor angiogenesis. The inhibition of this pathway can significantly reduce tumor growth and metastasis .
  • Induction of Apoptosis: Some studies indicate that these compounds may induce apoptosis in cancer cells by promoting reactive oxygen species (ROS) generation and cytochrome c release .

Study 1: Thiadiazole Derivatives as Anticancer Agents

A study published in Medicinal Chemistry evaluated a series of N-(1,3,4-thiadiazol-2-yl)furan derivatives for their antiproliferative activities against MCF-7 and HCT-116 cell lines. The results indicated that specific derivatives inhibited VEGFR-2 effectively at concentrations ranging from 7.4 to 11.5 nM .

Study 2: Dual-target Inhibitors

Another investigation focused on N-(1,3,4-thiadiazol-2-yl)benzamide derivatives designed as dual-target inhibitors for EGFR and HER-2. These compounds exhibited excellent anti-proliferation ability against breast cancer cells while demonstrating minimal toxicity towards normal cells . The lead compound showed significant efficacy in xenograft models.

Properties

CAS No.

585570-24-7

Molecular Formula

C10H6F2N4O2S

Molecular Weight

284.24 g/mol

IUPAC Name

2,6-difluoro-N-(1,3,4-thiadiazol-2-ylcarbamoyl)benzamide

InChI

InChI=1S/C10H6F2N4O2S/c11-5-2-1-3-6(12)7(5)8(17)14-9(18)15-10-16-13-4-19-10/h1-4H,(H2,14,15,16,17,18)

InChI Key

JCLQDWVAFWLIQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=NN=CS2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.